molecular formula C16H19N3O3 B1241856 Isofebrifugine

Isofebrifugine

Cat. No. B1241856
M. Wt: 301.34 g/mol
InChI Key: YLYLCQRQSRDSQR-ADTLFGHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isofebrifugine is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Evaluation

Isofebrifugine, a natural quinazolinone alkaloid, has been isolated from the Chinese medicinal plant Chang Shan (Dichroa febrifuga). A study by Zhang et al. (2019) focused on synthesizing novel isofebrifugine analogues. These analogues demonstrated inhibitory effects on the growth of human hepatoma cells (HepG2), indicating potential applications in cancer research (Zhang et al., 2019).

Asymmetric Synthesis for Antimalarial Applications

Isofebrifugine has been asymmetrically synthesized for antimalarial purposes. Takeuchi et al. (2000, 2001) reported on the asymmetric synthesis of isofebrifugine from chiral piperidin-3-ol, using baker’s yeast. This synthesis approach is significant for developing antimalarial agents (Takeuchi et al., 2000) (Takeuchi et al., 2001).

Antimalarial Febrifugine Analogues

A significant study by Kikuchi et al. (2002) evaluated the in vitro antimalarial activity of febrifugine and isofebrifugine analogues. These analogues showed potential as chemotherapeutic antimalarial drugs due to their high selectivity against Plasmodium falciparum (Kikuchi et al., 2002).

Chemical Synthesis and Biological Properties

The chemical synthesis of febrifugine and isofebrifugine has been a focus of research, with studies exploring various analogues to tune biological properties. Smullen et al. (2018) reviewed efforts towards the structural elucidation and synthesis of these alkaloids and their analogues, demonstrating their significance in antimalarial and cancer research (Smullen et al., 2018).

Anti-Gastric Cancer Properties

Research by Xu et al. (2020) highlighted the anti-gastric cancer properties of isofebrifugine. Their study showed that isofebrifugine significantly inhibited the proliferation, migration, and invasion of SGC7901 gastric cancer cells, providing insights into potential therapeutic applications in cancer treatment (Xu et al., 2020).

properties

Product Name

Isofebrifugine

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1

InChI Key

YLYLCQRQSRDSQR-ADTLFGHVSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

synonyms

febrifugine
isofebrifugine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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